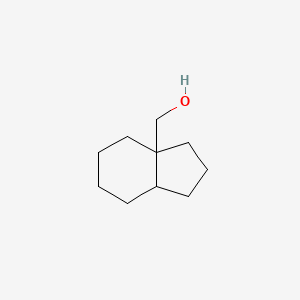

(octahydro-1H-inden-3a-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroinden-3a-ylmethanol |

InChI |

InChI=1S/C10H18O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h9,11H,1-8H2 |

InChI Key |

IGRKRUUTQSSECK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCCC2C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydro 1h Inden 3a Yl Methanol and Its Derivatives

Strategic Approaches to the (Octahydro-1H-inden-3a-yl)methanol Core

The synthesis of the octahydro-1H-indene skeleton can be achieved through two primary strategies: building the molecule from simpler, non-cyclic precursors (de novo synthesis) or modifying an existing, related cyclic structure (precursor-based routes).

De Novo Total Synthesis Strategies

De novo syntheses offer flexibility in introducing various substituents and controlling stereochemistry from the outset. Key strategies include:

Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction can form the fused bicyclic system in a single step from a suitably designed triene. The stereochemistry of the resulting octahydroindene is dictated by the geometry of the starting triene and the reaction conditions.

Cascade Reactions: A series of reactions that occur sequentially in one pot can efficiently construct complex molecules. For instance, a cascade inter- and intramolecular double Michael addition has been used to create highly substituted cyclohexanone (B45756) rings, which are precursors to the octahydroindene system. beilstein-journals.org

Cationic Cyclizations: Mimicking biosynthetic pathways, polyene cyclizations initiated by a cationic species can form the bicyclic core. These reactions can create multiple stereocenters in one step, with the outcome depending on the substrate's structure.

Precursor-Based Synthetic Routes

These routes leverage commercially available or readily synthesized cyclic compounds, modifying them to achieve the target structure.

Hydrogenation of Indene (B144670) Derivatives: A common method involves the catalytic hydrogenation of an indene derivative. This reaction typically yields the cis-fused octahydroindene due to the catalyst adsorbing to one face of the molecule.

Modification of Existing Bicyclic Systems: Starting with a pre-formed bicyclic system, such as a decalin derivative, functional group interconversions and ring contractions or expansions can be employed to arrive at the desired octahydroindene structure.

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, this involves controlling both the relative stereochemistry between different chiral centers (diastereoselectivity) and the absolute stereochemistry to obtain a single enantiomer (enantioselectivity).

Diastereoselective Synthetic Pathways

Achieving the desired diastereomer of a molecule can be accomplished through several methods that influence the formation of new stereocenters.

Substrate-Controlled Synthesis: An existing stereocenter in the starting material can direct the approach of a reagent, leading to the preferential formation of one diastereomer.

Reagent-Controlled Synthesis: The choice of reagent can also dictate the stereochemical outcome. For example, using bulky N-substituent groups in an intramolecular cationic imino Diels–Alder reaction can lead to the preferential formation of trans-fused heterocyclic systems. researchgate.net

Cascade Reactions: Cascade reactions, such as a double Michael addition-cyclization, can proceed with high diastereoselectivity, leading to the formation of functionalized cyclohexanones as key intermediates. beilstein-journals.org One-pot methods have been developed that can introduce three stereocenters in a single step with high diastereoselectivity. rsc.org

Enantioselective Catalytic Methods

To produce a single enantiomer of this compound, chiral catalysts are employed to create an asymmetric environment for the reaction.

Asymmetric Catalysis: Chiral catalysts, such as those derived from BINOL or TADDOL, can be used to induce enantioselectivity in a variety of reactions. rsc.orgnih.gov For instance, a catalytic asymmetric iminium ion cyclization can produce 1-aminoindenes in good yields and high enantioselectivities. rsc.org Gold-catalyzed intramolecular alkyne hydroarylation using chiral phosphonites has also been shown to be highly enantioselective. nih.gov

Enzymatic Resolutions: Enzymes are highly specific chiral catalysts. A kinetic resolution mediated by an enzyme like Novozym 435 can be used to separate enantiomers of a racemic alcohol precursor on a large scale. rsc.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, silyl-substituted pyrrolidines, which are methylene (B1212753) isosteres of well-known organocatalysts, have demonstrated high reactivity and stereoselectivity in benchmark Michael additions. nih.gov

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon framework of this compound relies on a variety of powerful carbon-carbon bond-forming reactions. numberanalytics.comillinois.edu These reactions are fundamental to building the complexity of the target molecule from simpler starting materials. vanderbilt.edu

| Reaction Type | Description |

| Aldol (B89426) Reaction | Involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. This is a key reaction for building larger molecules. researchgate.net |

| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is widely used to form carbon-carbon bonds and set up for further cyclizations. beilstein-journals.orgresearchgate.net |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. It is particularly useful for constructing the bicyclic core of the target molecule with stereocontrol. researchgate.netresearchgate.net |

| Mannich Reaction | The aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction is useful for introducing amino-functionalized side chains. researchgate.net |

| Friedel-Crafts Reaction | Involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. researchgate.net |

| Grignard Reaction | The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This is a classic and versatile method for forming carbon-carbon bonds. numberanalytics.com |

| Wittig Reaction | The reaction of a phosphonium (B103445) ylide with a carbonyl compound to form an alkene. This is a reliable method for creating carbon-carbon double bonds. numberanalytics.com |

Recent advances in this field include the use of photoredox catalysis and C-H activation to form carbon-carbon bonds under milder and more efficient conditions. numberanalytics.com Enzymes are also being increasingly used to catalyze a variety of carbon-carbon bond-forming reactions. researchgate.net

Grignard Reagent Additions and Analogous Organometallic Processes

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com Their utility extends to the synthesis of this compound and its analogs. The fundamental reaction involves the nucleophilic addition of a Grignard reagent to an appropriate electrophilic precursor, such as an aldehyde or ketone.

For instance, the synthesis of this compound can be envisioned through the reaction of a Grignard reagent with octahydro-1H-indene-3a-carbaldehyde. The carbon atom bonded to magnesium in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.comyoutube.com This addition leads to the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.com

The general mechanism for the addition of a Grignard reagent to an aldehyde or ketone is as follows:

Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an aprotic solvent like ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent (R-MgX). youtube.com

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde or ketone. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate. youtube.com

Protonation: An acidic workup (e.g., with H3O+) protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

Grignard reagents can also react with esters, but this typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com They also react with epoxides, attacking the less sterically hindered carbon atom. masterorganicchemistry.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type |

| Grignard Reagent | Aldehyde | Secondary Alcohol |

| Grignard Reagent | Ketone | Tertiary Alcohol |

| Grignard Reagent | Ester | Tertiary Alcohol (double addition) |

| Grignard Reagent | Epoxide | Alcohol |

| Grignard Reagent | Carbon Dioxide | Carboxylic Acid |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a powerful strategy for the construction of cyclic systems like the octahydro-1H-indene core. These reactions involve the formation of a ring from a single molecule containing two reactive functional groups.

Various methods for the synthesis of indanone and indene derivatives through intramolecular cyclization have been developed. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by transition metals like ruthenium to form 1-substituted-1H-indenes. organic-chemistry.org Another approach involves the intramolecular Friedel–Crafts acylation of arylpropionic acids or their corresponding acid chlorides to yield 1-indanones. nih.gov

Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of N-tosylhydrazone provides a pathway to polysubstituted indenes. rsc.org Palladium-catalyzed intramolecular Heck reactions have also been employed to synthesize fused tricyclic indole (B1671886) skeletons. encyclopedia.pub These strategies highlight the versatility of intramolecular cyclizations in building the core structure, which can then be further functionalized to produce this compound.

| Reaction Type | Precursor | Catalyst/Reagent | Product |

| Ruthenium-catalyzed cyclization | 2-Alkyl-1-ethynylbenzene derivatives | TpRuPPh3(CH3CN)2PF6 | 1-Substituted-1H-indene |

| Friedel–Crafts acylation | 3-Arylpropionic acids | AlCl3 | 1-Indanone |

| Brønsted acid-promoted cyclization | o-(1-Arylvinyl) acetophenone derivatives | TsNHNH2 | Polysubstituted indenes |

| Intramolecular Heck reaction | --- | Palladium catalyst | Fused tricyclic indoles |

Cycloaddition Chemistry Involving Indene Moieties

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in organic synthesis for the construction of six-membered rings. rsc.org These reactions can be applied to indene and its derivatives to build the bicyclic framework of octahydro-1H-indene.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. Indene itself can act as a dienophile in reactions with suitable dienes. Conversely, substituted indenes can be designed to function as dienes. For example, 1-amino-3-siloxy-1,3-butadienes, known as Rawal's diene, exhibit high reactivity in Diels-Alder reactions due to their high-lying highest occupied molecular orbital (HOMO). tcichemicals.com

Research has explored the cycloaddition of dichloroketen with indene, leading to the synthesis of 4,5-benzotropolone. rsc.org Furthermore, the Diels-Alder reactions of 1H-indene-3-carboxylic acid with various ethylenic dienophiles have been studied. acs.org The stereochemical outcome of these reactions can be influenced by factors such as the nature of the reactants and the presence of catalysts. For instance, diastereoselective Diels-Alder additions have been observed with chiral 9-functionalized anthracene (B1667546) derivatives. rsc.org

Functional Group Interconversion Strategies

Chemoselective Reductions of Precursors to the Alcohol Functionality

The synthesis of this compound often involves the reduction of a precursor containing a carboxylic acid or ester functionality at the 3a-position. Chemoselective reduction is crucial, especially when other reducible functional groups are present in the molecule.

While strong reducing agents like lithium aluminum hydride can reduce carboxylic acids, they lack selectivity. unirioja.es Milder and more selective methods are often preferred. Borane-based reagents have emerged as effective for the chemoselective reduction of carboxylic acids. For example, a combination of a borane (B79455) catalyst and a hydrosilane can selectively reduce carboxylic acids in the presence of ketones, esters, and other functional groups. unirioja.es This "hidden borane" catalysis proceeds via the in situ generation of small quantities of BH3. unirioja.es

Catalytic hydrosilylation using cobalt(II) salts combined with a silane (B1218182) is another method for the selective reduction of esters to either aldehydes or alcohols. researchgate.net Carboxylate reductases (CARs) are enzymatic catalysts that offer a highly selective one-step reduction of carboxylic acids to aldehydes. researchgate.net

| Reducing System | Substrate | Key Features |

| Borane catalysis with hydrosilanes | Carboxylic Acids | High chemoselectivity, mild conditions. unirioja.es |

| Cobalt(II) salts with silanes | Esters | Selective reduction to aldehydes or alcohols. researchgate.net |

| Carboxylate Reductases (CARs) | Carboxylic Acids | Enzymatic, highly selective one-step reduction to aldehydes. researchgate.net |

Selective Oxidation Reactions

Selective oxidation reactions are essential for transforming the alcohol functionality of this compound into other functional groups, such as aldehydes or carboxylic acids, which can then be used in further synthetic steps. The choice of oxidizing agent is critical to avoid over-oxidation or reaction with other sensitive parts of the molecule.

For the oxidation of a primary alcohol like this compound to an aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used. For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed.

In the context of complex molecules, such as in the synthesis of zoanthamine (B1237179) alkaloids, selective oxidation of hydroxyl groups is a key step. nih.gov For example, the oxidation of a primary alcohol to an aldehyde can be achieved using reagents like 2-iodoxybenzoic acid (IBX). nih.gov

Advanced Catalytic Systems in this compound Synthesis

Advanced catalytic systems play a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound and its derivatives, various catalytic approaches are employed.

Transition metal catalysis is prominent in many of the key synthetic steps. As mentioned earlier, ruthenium catalysts can be used for the intramolecular cyclization of alkyne-containing precursors to form the indene core. organic-chemistry.org Palladium catalysts are widely used in cross-coupling reactions, such as the Stille and Suzuki reactions, which can be used to build up the carbon skeleton before cyclization. encyclopedia.pubnih.gov Palladium is also crucial for intramolecular Heck reactions. encyclopedia.pub

Nickel-catalyzed reactions have also been developed for the formal carboacylation of o-allylbenzamides to provide 2,3-dihydro-1H-inden-1-ones. organic-chemistry.org Furthermore, nickel catalysts, in combination with an activator and a silane reductant, can directly reduce carboxylic acids to aldehydes without over-reduction to alcohols. researchgate.net

Iridium-catalyzed alkylation of ketones with alcohols provides a one-step access to cyclic ketones. organic-chemistry.org The development of novel catalytic systems continues to enhance the efficiency and selectivity of the synthetic routes leading to this compound and its derivatives.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the construction of the octahydroindene skeleton and the introduction of the hydroxymethyl group. Key strategies include catalytic asymmetric hydrogenation and cyclization reactions.

Catalytic asymmetric hydrogenation of indene derivatives is a highly effective method for establishing the stereochemistry of the saturated bicyclic framework. smolecule.com Various transition metal catalysts, including platinum and iridium complexes with chiral ligands, have been successfully employed for the stereoselective reduction of the double bonds in the indene ring system. For instance, platinum on carbon (Pt/C) has been used for the hydrogenation of indole substrates to their saturated derivatives, providing the octahydroindene core with good yields. smolecule.com Furthermore, iridium-catalyzed asymmetric hydrogenation using chiral bisphosphine-thiourea ligands has demonstrated high enantioselectivity in the reduction of substituted indoles. smolecule.com

Ruthenium-catalyzed cyclization reactions represent another important approach to the synthesis of the bicyclic core of this compound. These methods often involve the intramolecular cyclization of acyclic precursors, such as enynes, to form the fused ring system with high selectivity. smolecule.com The choice of the ruthenium catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.

Below is a table summarizing representative transition metal-catalyzed systems for the synthesis of octahydroindene derivatives, the precursors to this compound.

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis have emerged as powerful and environmentally benign alternatives to metal-catalyzed reactions for the synthesis of chiral molecules. These methods often provide high levels of stereoselectivity under mild reaction conditions.

Organocatalysis

Organocatalytic strategies for the synthesis of precursors to this compound often focus on the asymmetric construction of the bicyclic core. For example, organocatalytic Nazarov cyclizations can be employed to form cyclopentenone derivatives, which can be further elaborated to the octahydroindene skeleton. nih.gov Chiral phosphoric acids and thioureas are common organocatalysts that can promote these transformations with high enantioselectivity. beilstein-journals.orgresearchgate.net The intramolecular Mannich reaction, catalyzed by chiral secondary amines, is another powerful tool for the stereoselective synthesis of nitrogen-containing bicyclic systems, which can be precursors to the target molecule. organic-chemistry.org

Biocatalysis

Biocatalytic methods, particularly the use of enzymes, offer exceptional selectivity for the synthesis of chiral alcohols. The most direct biocatalytic route to enantiomerically pure this compound involves the asymmetric reduction of the corresponding ketone, octahydro-1H-inden-3a-carbaldehyde or a derivative thereof. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the key enzymes for this transformation. nih.govresearchgate.netresearchgate.net

These enzymes can exhibit high substrate specificity and stereoselectivity, allowing for the production of either the (R)- or (S)-enantiomer of the alcohol by selecting the appropriate enzyme. nih.gov For instance, ADHs from Lactobacillus species have been identified as (R)-specific, while many other ADHs produce (S)-alcohols. nih.gov The enantioselective reduction of bicyclic ketones using whole microbial cells or isolated enzymes has been well-documented, demonstrating the feasibility of this approach for preparing chiral cyclic alcohols. researchgate.net The use of co-factor regeneration systems, such as the formate/formate dehydrogenase system, is often employed to make the process economically viable on a larger scale. nih.gov

The following table provides examples of biocatalytic systems for the synthesis of chiral alcohols, which is the key functional group in this compound.

Comprehensive Structural Elucidation and Stereochemical Characterization of Octahydro 1h Inden 3a Yl Methanol

High-Resolution Spectroscopic Techniques

A complete analysis using high-resolution spectroscopic techniques is fundamental for determining the molecular structure of (octahydro-1H-inden-3a-yl)methanol. However, the necessary data for such an analysis is not currently available in publicly accessible scientific literature or databases.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the precise molecular formula of a compound. By providing an exact mass measurement with high accuracy, it would confirm the elemental composition of this compound. Without access to HRMS data, the elemental formula cannot be experimentally verified.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group, as well as C-H stretching vibrations around 2850-3000 cm⁻¹. However, a specific experimental IR spectrum for this compound is not available.

Crystallographic Analysis for Absolute Stereochemistry

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and the exact spatial orientation of all atoms in the crystal lattice of this compound. A crystallographic analysis would be indispensable for unambiguously establishing the cis or trans fusion of the rings and the stereochemistry at the chiral centers. No crystallographic data for this compound has been found in the public domain.

Single-Crystal X-ray Diffraction of Crystalline Derivatives

Single-crystal X-ray diffraction stands as the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered, single crystal of a compound. The resulting data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For a compound like this compound, which may not readily form crystals suitable for X-ray analysis, the preparation of a crystalline derivative is a common and effective strategy. This involves reacting the alcohol with a chiral or achiral reagent to introduce a functional group that enhances its crystallinity and often contains a heavy atom. The presence of a heavy atom, such as a halogen or a metal, facilitates the determination of the absolute configuration through the anomalous dispersion effect.

Hypothetical Research Findings:

To illustrate the process, consider a hypothetical crystalline derivative, such as the p-bromobenzoate ester of this compound. The crystallographic analysis of this derivative would yield precise data on bond lengths, bond angles, and torsion angles, defining the conformation of the octahydroindene ring system and the orientation of the hydroxymethyl group.

Table 1: Hypothetical Crystallographic Data for a p-Bromobenzoate Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(3) |

The Flack parameter, in this hypothetical example, being close to zero would provide strong evidence for the correctness of the assigned absolute configuration. The detailed atomic coordinates would definitively establish the stereochemistry at each chiral center of the this compound moiety.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences in solution.

For a definitive chiral assignment of this compound, the experimental VCD spectrum would be compared to the theoretically predicted spectra for its possible enantiomers. This requires quantum chemical calculations, typically using Density Functional Theory (DFT), to compute the VCD spectra for the different stereoisomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous determination of its absolute configuration.

Hypothetical Research Findings:

A hypothetical VCD study of this compound would involve recording its spectrum in a suitable solvent, such as deuterated chloroform. Key vibrational bands, for instance, those corresponding to C-H and O-H stretching modes, would exhibit characteristic positive or negative Cotton effects. The experimental VCD spectrum would then be compared with the DFT-calculated spectra for the (3aR,7aS)- and (3aS,7aR)-enantiomers (assuming a cis-fused ring system for this example).

Table 2: Hypothetical VCD Data for this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (3aR,7aS) (x 10⁻⁵) | Calculated ΔA for (3aS,7aR) (x 10⁻⁵) | Vibrational Mode |

| 2950 | +2.5 | +2.8 | -2.8 | Asymmetric CH₂ stretch |

| 2870 | -1.8 | -2.0 | +2.0 | Symmetric CH₂ stretch |

| 1050 | +3.1 | +3.5 | -3.5 | C-O stretch |

The excellent agreement between the experimental data and the calculated spectrum for the (3aR,7aS)-enantiomer in this hypothetical scenario would confirm its absolute configuration.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions within the molecule. While this compound itself lacks strong chromophores in the near-UV region, derivatization with a chromophoric group, such as a benzoate (B1203000) or naphthoate, is a common practice. The resulting ECD spectrum is dominated by the exciton (B1674681) coupling between the introduced chromophore and the chiral framework of the molecule.

Similar to VCD analysis, the experimental ECD spectrum of the derivative is compared with the spectra predicted by quantum chemical calculations for the possible stereoisomers. The sign and intensity of the Cotton effects in the ECD spectrum are highly diagnostic of the absolute configuration.

Hypothetical Research Findings:

For a benzoate derivative of this compound, the ECD spectrum would be expected to show a characteristic bisignate Cotton effect arising from the interaction of the benzoate chromophore with the chiral environment.

Table 3: Hypothetical ECD Data for a Benzoate Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (3aR,7aS) (M⁻¹cm⁻¹) | Calculated Δε for (3aS,7aR) (M⁻¹cm⁻¹) |

| 235 | +12.5 | +13.2 | -13.2 |

| 218 | -8.0 | -8.5 | +8.5 |

The positive Cotton effect at longer wavelength and the negative one at shorter wavelength in the experimental spectrum, matching the calculated spectrum for the (3aR,7aS)-enantiomer, would provide a confident assignment of its absolute configuration.

Organic Transformations and Reactivity Profiles of Octahydro 1h Inden 3a Yl Methanol

Reactions of the Hydroxyl Moiety

The primary alcohol group in (octahydro-1H-inden-3a-yl)methanol is the principal site for a range of functional group interconversions, including derivatization, oxidation, and substitution.

Derivatization for Synthetic Utility (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are pivotal transformations for modifying the molecule's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. odinity.comacs.org Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) is effective. acs.org These reactions proceed readily to afford the desired esters, which often find applications as fragrances or as intermediates in further synthetic sequences.

| Reaction | Reagents | Conditions | Product |

| Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat | (Octahydro-1H-inden-3a-yl)methyl ester |

| Esterification | Acyl Chloride, Pyridine | Room Temperature | (Octahydro-1H-inden-3a-yl)methyl ester |

| Esterification | Acid Anhydride, Pyridine | Room Temperature | (Octahydro-1H-inden-3a-yl)methyl ester |

Etherification: The synthesis of ethers from this compound is commonly performed via the Williamson ether synthesis. odinity.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the ether. odinity.com Given the sterically hindered nature of the bicyclic system, reaction conditions may require optimization to achieve good yields. More recent methods, such as copper-catalyzed cross-coupling reactions, have also emerged for the etherification of challenging alcohols.

| Reaction | Reagents | Conditions | Product |

| Etherification | 1. NaH; 2. Alkyl Halide | Anhydrous solvent | (Octahydro-1H-inden-3a-yl)methyl ether |

| Reductive Etherification | Aldehyde, Phosphine, Acid | One-pot | (Octahydro-1H-inden-3a-yl)methyl ether |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org

Oxidation to Aldehydes: The selective oxidation to the aldehyde, (octahydro-1H-inden-3a-yl)carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are highly effective for this transformation. wikipedia.orglibretexts.org These reactions are typically carried out in anhydrous chlorinated solvents to yield the aldehyde in high purity.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (octahydro-1H-inden-3a-yl)acetic acid. Common reagents for this transformation include chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation), or potassium permanganate (B83412) (KMnO₄). wikipedia.org Two-step procedures, where the alcohol is first oxidized to the aldehyde and then subsequently to the carboxylic acid, are also frequently employed, especially for complex molecules. wikipedia.org

| Reaction | Reagents | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | (Octahydro-1H-inden-3a-yl)carbaldehyde |

| Oxidation | Dess-Martin Periodinane (DMP) | (Octahydro-1H-inden-3a-yl)carbaldehyde |

| Oxidation | Chromium Trioxide (CrO₃), H₂SO₄ | (Octahydro-1H-inden-3a-yl)acetic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | (Octahydro-1H-inden-3a-yl)acetic acid |

Substitution Reactions

The hydroxyl group of this compound is a poor leaving group and must be activated for nucleophilic substitution reactions to occur. pearson.com This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate. pearson.com

The substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. Given the neopentyl-like structure of the substrate, where the primary alcohol is attached to a quaternary carbon, Sₙ2 reactions are expected to be slow due to steric hindrance. youtube.com An Sₙ1 pathway, involving the formation of a primary carbocation, is also generally unfavorable. However, rearrangement of this initial carbocation to a more stable tertiary carbocation via a 1,2-hydride or alkyl shift (a Wagner-Meerwein rearrangement) is a likely event, leading to rearranged products. pearson.comvaia.com

| Reaction | Reagents | Notes |

| Substitution | HBr | Reaction likely proceeds with rearrangement. |

| Substitution | SOCl₂, Pyridine | Converts alcohol to the corresponding chloride. |

| Substitution | PBr₃ | Converts alcohol to the corresponding bromide. |

| Tosylation | TsCl, Pyridine | Forms a tosylate, a good leaving group for subsequent substitution. |

Reactions Involving the Octahydroindene Skeleton

The saturated bicyclic framework of this compound can also undergo chemical transformations, although these often require more forcing conditions than reactions at the hydroxyl group.

Functionalization of Ring Positions (e.g., Halogenation, Epoxidation)

Halogenation: Direct halogenation of the saturated octahydroindene ring can be achieved under radical conditions. For instance, high-temperature bromination has been shown to be effective for the functionalization of the octahydro-1H-indene core. This reaction can lead to the formation of polybrominated derivatives. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can be employed for allylic bromination if an unsaturated derivative of the octahydroindene is first prepared. masterorganicchemistry.comorganic-chemistry.org

Epoxidation: The saturated octahydroindene ring itself is unreactive towards epoxidation. However, if an unsaturated derivative, such as an octahydroindenyl-containing alkene, is synthesized, the double bond can be readily epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents. researchgate.netnih.gov The stereochemical outcome of the epoxidation will be influenced by the steric environment around the double bond.

Ring Expansion and Contraction Reactions

The octahydroindene skeleton, being a fused bicyclic system, has the potential to undergo ring expansion or contraction reactions, particularly through carbocationic intermediates.

Ring Expansion: If a carbocation is generated on the ring, for example, through the loss of a leaving group from a carbon atom of the ring, a Wagner-Meerwein rearrangement can occur. wikipedia.orgname-reaction.com This involves the migration of an adjacent C-C bond to the carbocation center, which can lead to an expansion of one of the rings. For instance, a rearrangement could potentially convert the [4.3.0] bicyclic system of octahydroindene into a [4.4.0] decalin system. researchgate.netlibretexts.orgcsbsju.edu

Ring Contraction: Conversely, under certain conditions, ring contraction can also occur. This type of rearrangement is less common for unstrained six-membered rings but can be induced in specific circumstances, often driven by the formation of a more stable carbocation or a particular product.

The propensity for these skeletal rearrangements is highly dependent on the specific reaction conditions and the position at which a carbocation or other reactive intermediate is generated on the octahydroindene framework.

Skeletal Rearrangements

The rigid, fused ring system of this compound makes it a candidate for skeletal rearrangements, particularly under acidic conditions that can generate a carbocation intermediate. While direct studies on the skeletal rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of analogous polycyclic systems, such as those with a decalin or perhydroisoindole core, provides significant insight into its potential transformations.

One of the most pertinent classes of rearrangements for this system is the Wagner-Meerwein rearrangement, a 1,2-shift of an alkyl group, aryl group, or hydride to an adjacent carbocation center. The formation of a primary carbocation upon protonation and loss of water from the hydroxymethyl group of this compound would be highly unstable. It is more likely that any rearrangement would occur in a concerted fashion or via a more stable carbocation formed through a different pathway, such as solvolysis of a corresponding tosylate or halide derivative.

In analogous systems, acid-catalyzed rearrangements are well-documented. For instance, studies on perhydro-3a,6-epoxyisoindoles have demonstrated that treatment with Lewis or Brønsted acids can induce profound skeletal changes. These transformations often proceed to relieve ring strain or to form a more thermodynamically stable carbocyclic framework. The driving force for such rearrangements is the formation of a more stable carbocation, typically a tertiary or resonance-stabilized cation.

Table 1: Conditions for Acid-Catalyzed Rearrangements in Analogous Polycyclic Systems

| Starting Material Analogue | Reagent/Catalyst | Solvent | Temperature (°C) | Rearranged Product Type |

| Perhydro-3a,6-epoxyisoindoles | Boron trifluoride etherate | Acetic anhydride | Room Temp. | Bridged azaheterocycles |

| Decalin-derived diols | Sulfuric acid | Diethyl ether | 0 to RT | Spirocyclic ethers |

| Bridgehead-substituted decalins | p-Toluenesulfonic acid | Toluene | Reflux | Ring-expanded or contracted systems |

This table presents generalized conditions from studies on analogous systems and is intended to be illustrative of potential reaction conditions for this compound.

The specific rearrangement pathway for this compound would be highly dependent on the stereochemistry of the ring fusion (cis or trans) and the reaction conditions employed. A plausible pathway could involve a 1,2-shift of one of the C-C bonds of the indane core to the incipient carbocation center, leading to a ring-expanded decalin system or a rearranged indane skeleton.

Formation of Complex this compound Derivatives

The hydroxymethyl group of this compound serves as a synthetic handle for the construction of more elaborate molecular structures, including conjugates with polyfunctional molecules and spirocyclic systems.

Conjugation to Polyfunctional Molecules

The conjugation of this compound to polyfunctional molecules, such as biomolecules, polymers, or other complex organic scaffolds, first requires the introduction of a more reactive functional group. The primary alcohol itself can be used for conjugation through ether or ester linkages, but these may lack the stability or specificity required for certain applications.

A common strategy involves the conversion of the hydroxyl group into a more reactive electrophile or nucleophile. For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The aldehyde can then participate in reductive amination reactions to form linkages with amine-containing molecules. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to readily react with primary or secondary amines to form stable amide bonds.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of functionalities like azides (for click chemistry), thiols (for maleimide (B117702) chemistry), or protected amines.

Table 2: Potential Derivatization Strategies for Conjugation

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Potential Conjugation Chemistry |

| Hydroxyl | PCC, DMP | Aldehyde | Reductive amination |

| Hydroxyl | Jones reagent, TEMPO/bleach | Carboxylic acid | Amide bond formation (EDC/NHS) |

| Hydroxyl | TsCl, pyridine | Tosylate | Nucleophilic substitution (e.g., with NaN₃) |

| Hydroxyl | MsCl, Et₃N | Mesylate | Nucleophilic substitution |

This table outlines plausible synthetic routes for the functionalization of this compound to enable conjugation.

Synthesis of Spirocyclic Systems

The rigid framework of this compound and its derivatives can be exploited to construct spirocyclic systems, where two rings share a single carbon atom. The synthesis of spirocycles often involves intramolecular cyclization reactions.

One potential approach to form a spirocycle from this compound would involve the functionalization of the hydroxymethyl group, followed by an intramolecular reaction with a suitable functional group introduced elsewhere on the octahydroindene ring. However, a more direct and elegant strategy involves the use of the C3a bridgehead carbon as the spiro center.

While direct examples starting from this compound are scarce, the synthesis of spiro-decalin oxindoles from cyclohexanone (B45756) derivatives provides a strong analogy. nih.govjyu.fiacs.orgresearchgate.netnih.gov In these reactions, a Michael-domino Michael/aldol (B89426) reaction sequence leads to the formation of a highly functionalized spirocyclic system with excellent stereocontrol. nih.govjyu.fiacs.orgresearchgate.netnih.gov

Adapting this strategy to the this compound system would likely involve its oxidation to the corresponding ketone at a position on the six-membered ring. This ketone could then undergo a domino reaction with appropriate substrates to build the spirocyclic moiety.

Another approach could involve a Pictet-Spengler or Bischler-Napieralski type reaction if a suitable aromatic amine-containing side chain is attached to the hydroxymethyl group. Intramolecular Friedel-Crafts reactions on an appended aromatic ring could also lead to the formation of a spirocyclic system at one of the carbons adjacent to the bridgehead.

The diastereoselective synthesis of trans-decalin-based spirocarbocycles has been achieved via the Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones. acs.org This highlights the potential of photochemical methods in constructing spirocyclic systems from decalin-like precursors.

Table 3: Selected Methods for Spirocycle Synthesis from Analogous Carbocyclic Precursors

| Precursor Type | Reaction Type | Key Reagents | Spirocycle Formed |

| Cyclohexanone derivatives | Michael-domino Michael/aldol | Pyrrolidine-based organocatalyst, DBU | Spiro-decalin oxindoles |

| trans-Decalin-substituted diketones | Norrish-Yang photocyclization | Daylight/UV light | Spiro-α-hydroxy butanone carbocycles |

| Diazoarylidene succinimides | Rh(II)-catalyzed O-H insertion/cyclization | Rh₂(esp)₂, DIPEA | Spiro-furanones/tetrahydrofurans |

This table showcases examples of spirocycle synthesis from precursors analogous to derivatives of this compound.

Computational Studies and Mechanistic Investigations of Octahydro 1h Inden 3a Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations are used to find the lowest energy structure (the ground state geometry) of a molecule by optimizing the positions of its atoms. These calculations have proven successful in predicting structural parameters for a wide range of molecules. rsc.org For (octahydro-1H-inden-3a-yl)methanol, DFT would be used to determine bond lengths, bond angles, and dihedral angles of its most stable conformation.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. rsc.org For organic molecules, hybrid functionals like B3LYP or PBE0, combined with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ), are commonly employed. rsc.orgrsc.org The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), can also be determined, providing insights into the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Bicyclic Alcohol (Note: This data is representative and not specific to this compound)

| Parameter | Calculated Value |

|---|---|

| C-C Bond Length (ring) | 1.53-1.55 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

| C-C-C Bond Angle (ring) | 110-112° |

| C-O-H Bond Angle | 109.5° |

Due to the flexibility of its saturated rings, this compound can exist in multiple conformations. The octahydro-1H-indene core is structurally related to decalin, which exists as cis and trans isomers, with the cis isomer being conformationally mobile. dalalinstitute.comscribd.com A thorough conformational analysis is essential to identify the most stable conformers and understand their relative populations.

This process involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. Each generated conformation is then subjected to energy minimization to find the nearest local minimum. The relative energies of these conformers can be calculated to determine their thermodynamic stability. For flexible molecules like 1,5-diaza-cis-decalins, computational methods have been used to determine the predisposition towards one conformational form over another. acs.org

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes only)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair-Chair (equatorial -OH) | 0.00 | 75.3 |

| Chair-Chair (axial -OH) | 1.20 | 14.5 |

| Boat-Chair | 5.50 | 0.2 |

Computational methods, particularly DFT, are increasingly used to predict NMR chemical shifts. nih.govmdpi.comnsf.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are often scaled using linear regression against experimental data to improve accuracy. mdpi.com

For a molecule with a complex stereochemistry like this compound, predicted NMR spectra can be a powerful tool for structural elucidation and for assigning specific signals to individual protons and carbons. Comparing the computationally predicted chemical shifts with experimental data can help to confirm the correct structure and stereochemistry. idc-online.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally. rsc.orgresearchgate.net

A common reaction of alcohols is acid-catalyzed dehydration to form alkenes. thecatalyst.org Computational studies can map out the entire reaction pathway for such a process, starting from the alcohol, proceeding through a high-energy transition state, and ending with the product alkene and water. The structure of the transition state is located on the potential energy surface as a first-order saddle point.

For the dehydration of an alcohol, the mechanism can be either E1 or E2. acs.org Computational modeling can distinguish between these pathways by locating the relevant transition states and intermediates (such as carbocations in an E1 mechanism). acs.org For example, a computational study on the gas-phase dehydration of n-butanol identified the transition state for a 1,2-elimination as the most favorable pathway. researchgate.netuniversityofgalway.ie A similar approach could be applied to this compound to predict the likely alkene products and the stereochemical outcome of the elimination.

The activation energy is a critical factor in determining the rate of a reaction. A higher activation energy corresponds to a slower reaction. For instance, in a study comparing Brønsted and Lewis acid catalysis for ethanol dehydration, DFT calculations showed a significantly lower Gibbs free energy of activation for the Lewis acid-catalyzed pathway. rsc.org By calculating the energetic profiles for different possible reaction pathways of this compound, such as dehydration or oxidation, computational chemistry can predict which reactions are kinetically and thermodynamically favorable.

Table 3: Illustrative Energetic Profile for a Hypothetical Alcohol Dehydration Reaction (Note: This data is representative and not specific to this compound)

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactant (Alcohol + Catalyst) | 0.0 |

| Transition State | +30.5 |

| Product (Alkene + Water + Catalyst) | -5.2 |

Molecular Docking and Dynamics Simulations

Ligand-Target Interaction Studies (e.g., with enzyme active sites, receptor domains)

No studies detailing the specific interactions of this compound with enzyme active sites or receptor domains were identified.

Conformational Changes upon Binding

No research was found that described the conformational changes of either this compound or a target molecule upon their binding.

Applications of Octahydro 1h Inden 3a Yl Methanol in Complex Molecule Synthesis

Role as a Chirality Source in Asymmetric Synthesis

The utility of chiral building blocks like (octahydro-1H-inden-3a-yl)methanol is paramount in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. By starting with a molecule of known absolute configuration, chemists can efficiently construct enantiomerically pure target molecules, which is often a critical requirement for pharmaceuticals.

Building Block for Natural Product Synthesis

The hydrindane motif, a core feature of this compound, is a common structural element in a vast array of natural products, particularly in the terpenoid family. This makes the compound an ideal starting fragment for the total synthesis of these often biologically active molecules.

Total Synthesis of Sesquiterpenoids and Related Structures

Sesquiterpenoids, a class of terpenes built from three isoprene (B109036) units, frequently feature hydrindane ring systems. The iso-Hajos-Parrish ketone, a well-known hydrindane-based building block, has been instrumental in the synthesis of numerous sesquiterpenes. While not identical, the structural similarity of this compound to these key intermediates highlights its potential as a valuable precursor in this area. Synthetic strategies often involve the elaboration of the hydrindane core to construct the characteristic carbon skeletons of various sesquiterpenoid families. The functional handle provided by the hydroxymethyl group in this compound offers a convenient point for chemical modification and extension of the carbon chain.

Preparation of Complex Terpenoid Scaffolds

Beyond sesquiterpenoids, the hydrindane framework is a key component of more complex terpenoids. The cis-hydrindane (B1200222) motif, in particular, is found in a variety of bioactive natural products exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The synthesis of these complex scaffolds often relies on the stereoselective construction of the hydrindane core, a challenge that can be circumvented by employing a pre-formed, chiral building block like this compound. Its rigid conformation can influence the stereochemical course of subsequent annulation and functionalization reactions, enabling the construction of intricate polycyclic systems.

Contribution to Vitamin D Analog Synthesis

Perhaps one of the most significant applications of hydrindane-based synthons is in the synthesis of Vitamin D and its analogs. The C/D ring system of Vitamin D is a trans-fused hydrindane. The synthesis of hormonally active forms of Vitamin D, such as 1α,25-dihydroxyvitamin D₃, and their analogs often involves a convergent approach where a chiral A-ring synthon is coupled with a chiral CD-ring synthon. mdpi.com

This compound and its derivatives represent valuable precursors for these CD-ring synthons. mdpi.comnih.gov The synthesis of these crucial fragments is a challenging aspect of Vitamin D chemistry due to the multiple stereocenters. The use of a chiral hydrindane starting material significantly simplifies the synthetic route and ensures the correct stereochemistry in the final product. Modifications to the hydrindane core of these synthons allow for the preparation of a wide range of Vitamin D analogs with potentially improved therapeutic properties and reduced side effects. mdpi.com

| Vitamin D Analog Component | Relevance of this compound |

| CD-Ring Synthon | Direct precursor with the requisite hydrindane core. |

| Stereocontrol | The inherent chirality of the building block dictates the stereochemistry of the final analog. |

| Analog Diversification | The hydroxymethyl group allows for the introduction of various side chains and functionalities. |

Precursor for Diversified Indene-Based Scaffolds

The saturated octahydroindene skeleton of this compound can serve as a template for the synthesis of various unsaturated and functionalized indene-based scaffolds. Through controlled dehydrogenation or other functionalization reactions, the saturated system can be converted into partially or fully aromatic indene (B144670) derivatives.

Indene scaffolds are prevalent in a variety of biologically active compounds and materials. The ability to generate a library of diversified indene derivatives from a single chiral precursor is a powerful strategy in drug discovery and materials science. The initial stereochemistry of the octahydroindene can potentially influence the atropisomerism or planar chirality of the resulting indene products, adding another layer of structural diversity.

Future Directions in Octahydro 1h Inden 3a Yl Methanol Research

Development of Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental responsibility necessitates the development of sustainable methods for synthesizing core scaffolds like octahydro-1H-indene. nih.gov Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will likely prioritize the adoption of greener alternatives.

One promising avenue is the exploration of biocatalysis . mdpi.com The use of enzymes or whole-microorganism systems can facilitate highly selective reactions under mild conditions, such as in aqueous media at physiological pH and temperature. mdpi.com This approach not only minimizes the environmental impact but also offers the potential for producing optically active derivatives, which are crucial in pharmaceutical development. mdpi.com For instance, marine-derived fungi have shown potential in the biotransformation of related indane derivatives. mdpi.com

Another key area is the implementation of the principles of green chemistry , such as atom economy and the use of safer solvents. youtube.comnih.gov This includes minimizing the use of protecting groups, which add steps and generate waste. youtube.com Research into catalytic systems that can selectively functionalize the octahydro-1H-indene core without the need for extensive protection-deprotection sequences will be a significant step forward. youtube.com The development of reactions in environmentally benign solvents like water is also a critical goal. nih.gov

| Green Chemistry Principle | Application in (Octahydro-1H-inden-3a-yl)methanol Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. youtube.com |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

Exploration of Novel Bio-inspired Transformations

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis, which mimics natural biosynthetic pathways, offers a powerful strategy for accessing novel and intricate structures. The octahydro-1H-indene core is a recurring motif in a class of natural products known as sesquiterpene lactones, many of which exhibit significant biological activity. nih.govnih.govwur.nl

Future research could focus on utilizing this compound as a starting point for the bio-inspired synthesis of novel sesquiterpenoid analogues. nih.gov This could involve strategic oxidations, rearrangements, and lactonizations to build upon the existing scaffold. The development of cascade reactions that mimic the cyclizations found in terpene biosynthesis could lead to the efficient construction of complex polycyclic systems from simple octahydroindene precursors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. nih.govsioc-journal.cnbeilstein-journals.orgnih.gov For the synthesis and derivatization of this compound, flow chemistry can enable:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be meticulously controlled, leading to higher yields and purities.

Safe handling of hazardous reagents: Reactions involving unstable intermediates or hazardous materials can be performed more safely in the small, controlled environment of a flow reactor. nih.gov

Telescoped reactions: Multiple synthetic steps can be performed sequentially in a continuous flow system without the need for isolating and purifying intermediates, significantly improving efficiency. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. vapourtec.com Automated systems can rapidly screen a wide range of reagents and reaction conditions, allowing for the high-throughput synthesis of compound libraries based on the this compound scaffold. This technology is particularly valuable for generating a diverse set of molecules for biological screening and structure-activity relationship (SAR) studies.

| Technology | Advantages for this compound Research |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for telescoped reactions. nih.govsioc-journal.cnbeilstein-journals.orgnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries for SAR studies. vapourtec.com |

Advanced Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to:

Predict reactivity: Quantum mechanical calculations can be used to understand the electronic structure of the molecule and predict the most likely sites for chemical modification.

Design novel derivatives: By modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, researchers can rationally design new compounds with specific desired properties.

Guide synthetic efforts: Computational studies can help to identify the most promising synthetic routes and reaction conditions, thereby reducing the amount of trial-and-error experimentation required.

The ultimate goal is to achieve the tailored design of reactivity . By understanding the subtle electronic and steric factors that govern the chemistry of the octahydro-1H-indene system, it may be possible to fine-tune the reactivity of the hydroxyl group and the carbocyclic framework to achieve highly selective transformations. This synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.